NLG802

Pharmacokinetics IDO Pathway Inhibition Prodrug Design

NLG802 (CAS 2071683-99-1; synonym NLG-1564) is an orally bioavailable dipeptide ester prodrug of indoximod, the prototypical indoleamine 2,3-dioxygenase (IDO) pathway inhibitor. Its chemical identity is (R)-ethyl 2-((S)-2-amino-4-methylpentanamido)-3-(1-methyl-1H-indol-3-yl)propanoate hydrochloride (ethyl leucyl-1-methyl-D-tryptophanate HCl).

Molecular Formula
Molecular Weight
Cat. No. B1193349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNLG802
SynonymsNLG802;  NLG-802;  NLG 802; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NLG802: The Clinical-Stage Indoximod Prodrug Engineered to Overcome IDO Pathway Exposure Ceiling


NLG802 (CAS 2071683-99-1; synonym NLG-1564) is an orally bioavailable dipeptide ester prodrug of indoximod, the prototypical indoleamine 2,3-dioxygenase (IDO) pathway inhibitor [1]. Its chemical identity is (R)-ethyl 2-((S)-2-amino-4-methylpentanamido)-3-(1-methyl-1H-indol-3-yl)propanoate hydrochloride (ethyl leucyl-1-methyl-D-tryptophanate HCl) [2]. Upon oral administration, NLG802 undergoes rapid and extensive first-pass conversion to indoximod in all species tested, delivering systemic indoximod exposures that exceed those achievable by direct oral indoximod administration [1]. The compound was selected as the clinical development candidate from a series of indoximod ester and peptide amide prodrugs and has completed Phase 1 clinical evaluation in patients with advanced solid tumors [1][3].

Why Indoximod or Alternative IDO Inhibitors Cannot Substitute for NLG802 in Applications Requiring Sustained High Target Engagement


Indoximod, the active moiety of NLG802, exhibits a well-characterized non-linear oral pharmacokinetic profile in humans: Cmax plateaus at approximately 12 μM and AUC ceases to increase proportionally above doses of 800–1200 mg [1]. This exposure ceiling is driven by saturable absorption and dose-limited oral bioavailability (6–10% in non-human primates, a species with equivalent dose-dependent exposure to humans) [2]. In contrast, NLG802 as a prodrug bypasses this saturation, delivering indoximod exposures that exceed the plateau by several-fold in both preclinical and clinical settings [2][3]. Other small-molecule IDO1 catalytic-site inhibitors such as epacadostat (IC50 ~10 nM) and navoximod (NLG-919) operate via distinct mechanisms (direct enzymatic active-site inhibition vs. indoximod's downstream pathway modulation) and cannot serve as functional substitutes for studies interrogating the indoximod-specific immunometabolic mechanism [4]. Consequently, simple interchange with generic indoximod or alternative in-class IDO inhibitors results in either sub-therapeutic indoximod exposure or a fundamentally different pharmacological target engagement profile.

NLG802 Quantitative Differentiation: Comparator-Anchored Evidence for Scientific Procurement Decisions


Oral Bioavailability Enhancement in Non-Human Primates: >5-Fold Increase vs. Equimolar Indoximod

NLG802 was directly compared to equimolar oral doses of indoximod in cynomolgus monkeys, a species that mirrors human indoximod dose-dependent exposure (oral bioavailability 6–10%) [1]. NLG802 increased oral bioavailability by >5-fold, elevated Cmax by 6.1- to 3.6-fold, and increased AUC by 2.9- to 5.2-fold over the observed dose range relative to indoximod administered at equivalent molar doses [1]. NLG802 was selected as the clinical candidate over a second prodrug that also produced high indoximod exposure in rats, based on superior monkey PK performance [1].

Pharmacokinetics IDO Pathway Inhibition Prodrug Design

Clinical Phase 1 Pharmacokinetic Confirmation: 6-Fold Cmax Increase Over Molar Equivalent Indoximod Dosing

In a Phase 1 dose-escalation trial in 26 patients with recurrent advanced solid tumors, NLG802 was administered orally at five dose levels up to 1452 mg BID [1]. At the highest dose tested (1452 mg BID), NLG802 produced a 6-fold increase in Cmax and a 4.7-fold increase in AUC compared with molar equivalent indoximod dosing [1]. For reference, indoximod administered directly reached a plateau Cmax of ~12 μM at 2000 mg BID, with no further increase upon dose escalation [2]. The NLG802 treatment regimen was well tolerated, with no dose-limiting toxicities in the first 28-day cycle and no NLG802-related serious adverse events, and the recommended Phase 2 dose was established at 1452 mg BID [1].

Clinical Pharmacokinetics Phase 1 Oncology Prodrug Translation

In Vivo Anti-Tumor Efficacy Achieved at Lower Molar Doses Than Indoximod in a Syngeneic Melanoma Model

In a B16F10 melanoma model, NLG802 was evaluated in combination with adoptive transfer of tumor-specific pmel-1 T cells plus vaccination (hgp100 peptide + CpG-1826) [1]. NLG802 plus pmel-1/vaccine produced significant tumor size reduction within 4 days of vaccination. Critically, the anti-tumor response was achieved at lower molar doses of NLG802 than those required for equivalent molar doses of indoximod to produce comparable tumor control [1]. This demonstrates that the enhanced pharmacokinetic profile of NLG802 translates into superior in vivo pharmacodynamic efficacy on a dose-equivalent basis [1][2].

Tumor Immunology Adoptive T Cell Therapy Preclinical Efficacy

Comprehensive CYP450 Drug-Drug Interaction Liability Profile Enabling Co-Administration Risk Assessment

NLG802 has been systematically profiled for CYP450 inhibition and induction potential in human hepatocyte and recombinant enzyme assays . NLG802 showed moderate direct inhibition of CYP3A4 (IC50 5 μM) with a time-dependent component (7-fold IC50 shift upon pre-incubation), weak inhibition of CYP2D6 (IC50 19 μM) and CYP2C19 (IC50 47 μM), and no meaningful inhibition of CYP1A2, CYP2B6, CYP2C8, or CYP2C9 (all IC50 > 50 μM) . No induction of CYP1A2, CYP2B6, or CYP3A4 was observed in cultured human hepatocytes . By contrast, the CYP450 interaction profile of the parent drug indoximod has not been reported to this depth in peer-reviewed literature, creating an information gap for DDI risk assessment when using indoximod directly [1].

Drug-Drug Interactions CYP450 Metabolism Preclinical Safety Pharmacology

Transporter Interaction Profile: Moderate P-gp Inhibition Without Broad Off-Target Transporter Activity

NLG802 was evaluated across a panel of clinically relevant drug transporters . It exhibited moderate inhibition of P-glycoprotein (P-gp/MDR1) with an IC50 of 27 μM in MDR1-MDCKII cell monolayers . No inhibition was detected against the hepatic uptake transporters OATP1B1 and OATP1B3, the renal anion transporters OAT1 and OAT3, the renal cation transporters OCT1 and OCT2 (all IC50 > 50 μM in transporter-expressing HEK293 cells), or the breast cancer resistance protein BCRP in Caco-2 cells . A comparable systematic transporter panel dataset for indoximod is absent from the peer-reviewed literature [1].

Drug Transporters ADME Blood-Brain Barrier

NLG802: Evidence-Backed Research and Pre-Clinical Development Application Scenarios


Immuno-Oncology Studies Requiring Sustained IDO Pathway Inhibition Above the Indoximod Exposure Ceiling

For research programs where achieving indoximod plasma concentrations above the ~12 μM Cmax plateau observed with direct indoximod dosing is hypothesized to be necessary for full IDO pathway suppression, NLG802 is the only validated tool compound. In cynomolgus monkeys, NLG802 delivered >5-fold higher indoximod bioavailability and 3.6–6.1-fold higher Cmax compared to equimolar indoximod [1], and this PK advantage was confirmed clinically with a 6-fold Cmax increase at 1452 mg BID [2]. Researchers investigating the relationship between indoximod exposure depth and Treg reprogramming, mTORC1 activation, or kynurenine pathway modulation should select NLG802 to access exposure ranges that indoximod cannot achieve.

Combination Therapy Studies Requiring Defined Drug-Drug Interaction Risk Stratification

NLG802 has been systematically characterized for CYP450 inhibition (CYP3A4 IC50 5 μM with 7-fold TDI shift; CYP2D6 IC50 19 μM; CYP2C19 IC50 47 μM) and transporter interaction (P-gp IC50 27 μM; OATP/OAT/OCT/BCRP IC50 >50 μM) . This quantitative dataset supports prospective DDI risk assessment when co-administering NLG802 with chemotherapeutics, checkpoint inhibitors, or targeted agents that are CYP3A4 or P-gp substrates. In contrast, indoximod lacks a comparable public-domain interaction profile, making NLG802 the more tractable choice for rationally designed combination regimens [3].

Preclinical Tumor Models Where Dose-Escalation of Indoximod Is Insufficient for Efficacy

In the B16F10 melanoma model, NLG802 combined with pmel-1 adoptive T cell transfer and vaccination achieved significant tumor size reduction at lower molar doses than required for indoximod to produce an equivalent anti-tumor response [4]. This dose-sparing advantage is directly relevant for murine syngeneic tumor models where indoximod dose escalation is constrained by solubility, formulation volume, or tolerability limits. NLG802 enables efficacy studies at dose levels that are both pharmacokinetically and practically more favorable.

Translational Pharmacology Bridging Non-Human Primate PK to Clinical Trial Design

NLG802's PK was extensively characterized in cynomolgus monkeys, a species validated to have equivalent indoximod dose-dependent exposure to humans (oral bioavailability 6–10%) [1]. The >5-fold bioavailability increase and 2.9–5.2-fold AUC enhancement demonstrated in monkeys [1] translated to a 4.7-fold AUC increase in the Phase 1 clinical trial [2]. This cross-species PK translatability makes NLG802 a superior candidate for IND-enabling studies and PK/PD modeling where human exposure projections from preclinical data are required, as the monkey-to-human concordance has already been empirically established.

Quote Request

Request a Quote for NLG802

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.